Cas no 107619-27-2 (N-benzyl-4-sulfamoylbenzamide)

N-Benzyl-4-sulfamoylbenzamide is a sulfonamide-based organic compound characterized by its benzamide and sulfamoyl functional groups. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors due to the sulfamoyl moiety's ability to interact with biological targets. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in synthetic applications. Its stability under standard conditions and well-defined reactivity profile make it a suitable intermediate for further derivatization. Research applications may include investigations into antimicrobial or carbonic anhydrase inhibitory activity, leveraging the sulfonamide group's known pharmacophoric properties. The compound's purity and consistent synthesis route ensure reproducibility in experimental settings.
N-benzyl-4-sulfamoylbenzamide structure
N-benzyl-4-sulfamoylbenzamide structure
Product Name:N-benzyl-4-sulfamoylbenzamide
CAS No:107619-27-2
MF:C14H14N2O3S
MW:290.337562084198
MDL:MFCD10405966
CID:1183688
PubChem ID:4347
Update Time:2025-08-05

N-benzyl-4-sulfamoylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-4-sulfamoylbenzamide
    • n-benzyl-4-sulfamoyl-benzamide
    • Benzamide, 4-(aminosulfonyl)-N-(phenylmethyl)-
    • T6649648
    • 1g4o
    • ACMC-20mb2s
    • AC1L1HYJ
    • SureCN678390
    • 86052_ALDRICH
    • n-benzyl-4-sulfamoyl-benzamide; Benzamide, 4-(aminosulfonyl)-N-(phenylmethyl)-; T6649648; 1g4o; ACMC-20mb2s; AC1L1HYJ; SureCN678390; 86052_ALDRICH;
    • NS00068287
    • Z31477806
    • 4-(benzylcarbamoyl)benzenesulfonamide
    • BDBM12013
    • 4-(AMINOSULFONYL)-N-PHENYLMETHYLBENZAMIDE
    • 107619-27-2
    • 4-(aminosulfonyl)-N-benzylbenzamide
    • SCHEMBL678390
    • 4-(Aminosulfonyl)-N-(phenylmethyl)benzamide
    • CHEBI:41231
    • N-benzyl-4-(aminosulfonyl)benzamide
    • HMS3604F04
    • EN300-26181507
    • CHEMBL302715
    • Benzamide, N-benzyl-p-sulfamoyl-
    • Q27092910
    • AKOS001408419
    • DB01748
    • N-(Phenylmethyl)-4-sulfamoyl-benzamide
    • n-(4-sulfamylbenzoyl)benzylamine
    • DTXSID80274429
    • 6LQK8L3YE9
    • MDL: MFCD10405966
    • Inchi: 1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19)
    • InChI Key: CZKNSZUJCJHTTM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(NCC1C=CC=CC=1)=O)(N)(=O)=O

Computed Properties

  • Exact Mass: 290.07262
  • Monoisotopic Mass: 290.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 97.6Ų

Experimental Properties

  • PSA: 89.26

N-benzyl-4-sulfamoylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26181507-0.05g
N-benzyl-4-sulfamoylbenzamide
107619-27-2 95%
0.05g
$2755.0 2024-06-18

Additional information on N-benzyl-4-sulfamoylbenzamide

Introduction to N-benzyl-4-sulfamoylbenzamide (CAS No. 107619-27-2)

N-benzyl-4-sulfamoylbenzamide, with the chemical formula C13H13NO3S, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its N-benzyl group and the presence of a 4-sulfamoylbenzamide moiety, which contributes to its unique chemical properties and biological activities. The CAS number 107619-27-2 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.

The N-benzyl group in N-benzyl-4-sulfamoylbenzamide plays a crucial role in modulating the compound's solubility and reactivity. Benzyl groups are commonly employed in medicinal chemistry due to their ability to enhance the bioavailability of drugs by improving solubility in both aqueous and organic solvents. This property makes N-benzyl-4-sulfamoylbenzamide a valuable intermediate in the synthesis of more complex pharmaceutical molecules.

The 4-sulfamoylbenzamide moiety is another key feature of this compound, contributing to its potential biological activity. Sulfamoyl groups are well-known for their role in various biological processes, including enzyme inhibition and receptor binding. In recent years, sulfamoylated compounds have gained significant attention in drug discovery due to their broad spectrum of biological activities. N-benzyl-4-sulfamoylbenzamide has been studied for its potential applications in the development of new therapeutic agents.

Recent research has highlighted the significance of N-benzyl-4-sulfamoylbenzamide in the development of novel pharmaceuticals. Studies have demonstrated that this compound exhibits inhibitory properties against certain enzymes and receptors, making it a promising candidate for further investigation. For instance, research has shown that derivatives of N-benzyl-4-sulfamoylbenzamide can modulate the activity of enzymes involved in inflammation and pain pathways. These findings suggest that this compound may have therapeutic potential in conditions such as arthritis and neuropathic pain.

In addition to its enzyme inhibitory properties, N-benzyl-4-sulfamoylbenzamide has also been explored for its potential role in anticancer therapy. Preliminary studies have indicated that this compound can induce apoptosis in cancer cells by interacting with specific intracellular targets. The N-benzyl group appears to play a critical role in facilitating these interactions, enhancing the compound's ability to disrupt cancer cell viability. Further research is needed to fully elucidate the mechanisms underlying these effects.

The synthesis of N-benzyl-4-sulfamoylbenzamide involves multi-step organic reactions, typically starting from readily available benzene derivatives. The introduction of the sulfamoyl group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency of these processes. The 4-sulfamoylbenzamide moiety is typically introduced through nucleophilic substitution or condensation reactions, depending on the synthetic route chosen.

The pharmacokinetic properties of N-benzyl-4-sulfamoylbenzamide are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have shown that modifications to the N-benzyl group can significantly impact these properties, influencing both efficacy and safety profiles. By fine-tuning these structural elements, researchers can develop more effective derivatives with improved pharmacokinetic profiles.

Future directions in the study of N-benzyl-4-sulfamoylbenzamide include exploring its interactions with other biological targets and evaluating its potential in preclinical models. Computational modeling techniques are being increasingly used to predict how this compound interacts with biological systems, providing insights into its mechanism of action. These approaches complement traditional experimental methods and can accelerate the discovery process.

The versatility of N-benzyl-4-sulfamoylbenzamide as a building block for more complex molecules makes it a valuable asset in pharmaceutical research. By leveraging its unique structural features, scientists can design novel compounds with tailored biological activities. This underscores the importance of investing in fundamental research to understand the properties and potential applications of such compounds.

In conclusion, N-benzyl-4-sulfamoylbenzamide (CAS No. 107619-27-2) is a multifaceted compound with significant potential in pharmaceutical development. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a promising candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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